O,O,S-Trimethyl phosphorothioate

Description

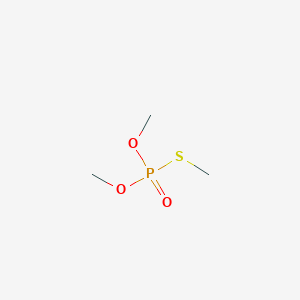

Structure

3D Structure

Propriétés

IUPAC Name |

[methoxy(methylsulfanyl)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUNGUOZHBRADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164928 | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-20-5 | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,S-Trimethyl phosphorothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of O,O,S-Trimethyl phosphorothioate

Introduction

This compound is an organophosphate compound belonging to the phosphorothioate class. These compounds are characterized by the substitution of one of the oxygen atoms in a phosphate group with a sulfur atom. This particular molecule, with the CAS Registry Number 152-20-5, is an isomer of the more common pesticide O,O,O-Trimethyl phosphorothioate.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for its potential role as a fragment or impurity in the development of phosphorothioate-based therapeutics, such as antisense oligonucleotides.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for characterization, and presents logical and experimental workflows through standardized diagrams.

Chemical Identity and Structure

The structural arrangement of this compound consists of two methoxy groups and one methylthio group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.

Table 2.1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane | [3] |

| CAS Number | 152-20-5 | [1][4] |

| Molecular Formula | C₃H₉O₃PS | [3][4] |

| Molecular Weight | 156.14 g/mol | [1][3][4] |

| Canonical SMILES | COP(=O)(OC)SC | [3] |

| InChIKey | WTUNGUOZHBRADH-UHFFFAOYSA-N | [1][3] |

| Synonyms | O,O-Dimethyl S-methyl phosphorothioate, Methyl Phosphorothioate ((MeO)₂(MeS)PO) | [1][4] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. The data compiled from various sources are summarized below.

Table 3.1: Summary of Physicochemical Data

| Property | Value | Unit | Source(s) |

| Physical State | Liquid | - | |

| Boiling Point | 169 (at 760 mmHg) | °C | [5] |

| Density | 1.211 | g/cm³ | [5] |

| Flash Point | 56 | °C | [5] |

| Log P (Octanol/Water Partition Coeff.) | 1.750 (Crippen Method) | - | [4] |

| Water Solubility (log₁₀S) | -2.40 (Crippen Method, value in mol/L) | - | [4] |

Note: Some properties like melting point and vapor pressure lack readily available experimental data in the cited literature.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar small molecules are applicable. Furthermore, the analysis of phosphorothioates, particularly in the context of therapeutic oligonucleotides, employs specific, well-established techniques.

Determination of Physicochemical Properties

-

Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be standardized to 760 mmHg.

-

Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.

-

Octanol-Water Partition Coefficient (Log P): The shake-flask method is a standard protocol. Equal volumes of octanol and water are saturated with the test compound. After equilibration, the concentration of the compound in both the octanol and water phases is measured, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The partition coefficient is the ratio of the concentration in the octanol phase to that in the aqueous phase.

-

Water Solubility: The shake-flask method is also commonly used here. An excess amount of the compound is added to a known volume of water and agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified, often by HPLC or UV-Vis spectroscopy.

Chromatographic Analysis for Purity and Degradation

Chromatography is essential for assessing the purity of phosphorothioates and their degradation products.

-

Methodology: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC): This is a powerful technique for the analysis of phosphorothioate oligonucleotides and can be adapted for smaller molecules.

-

Stationary Phase: A non-polar stationary phase, such as a C18 column, is used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This agent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged phosphate or phosphorothioate groups, enabling separation based on both charge and hydrophobicity.

-

Detection: Detection is typically performed using UV absorbance at 260 nm for oligonucleotides or a suitable wavelength for other phosphorothioate compounds. Mass spectrometry (MS) can be coupled with LC for definitive identification.

-

-

Methodology: Weak Anion Exchange (WAX) HPLC: This method is particularly useful for separating degradation products like depurination impurities from the parent compound.[6][7]

-

Principle: WAX chromatography separates molecules based on the strength of their negative charges. The stationary phase contains positively charged functional groups (e.g., diethylaminoethyl, DEAE).

-

Elution: A salt gradient (e.g., using sodium bromide) is used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations.

-

Application: This technique can effectively separate the parent phosphorothioate from its phosphate diester or deaminated impurities.[6]

-

Solid-Phase Synthesis of Phosphorothioate Linkages

While this compound itself is a small molecule, the synthesis of the phosphorothioate linkage is a core technology in drug development. The automated solid-phase phosphoramidite method is standard.[8] The cycle involves four key steps for each nucleotide addition.

-

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like dichloroacetic acid (DCA).

-

Coupling: The now-free 5'-hydroxyl group reacts with a nucleoside phosphoramidite monomer, which is activated by a catalyst such as an acidic azole. This forms an unstable phosphite triester linkage.

-

Sulfurization: This is the critical step that distinguishes phosphorothioate synthesis. The phosphite triester is converted to a more stable phosphorothioate triester using a sulfur-transfer reagent (e.g., Phenylacetyl disulfide (PADS) or DDTT). This step replaces the standard oxidation step used for creating natural phosphodiester bonds.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, "n-1" sequences.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes and concepts related to this compound.

Caption: General experimental workflow for the characterization of a chemical compound.

Caption: Solid-phase synthesis cycle for creating a phosphorothioate internucleotide linkage.

Caption: Isomeric relationship of this compound.

Stability and Reactivity

-

Hydrolysis: Phosphorothioate esters, like their phosphate ester counterparts, are susceptible to hydrolysis. The rate and mechanism of hydrolysis are influenced by pH and whether the compound is a monoester, diester, or triester. For triesters, the substitution of a non-bridging oxygen with sulfur generally slows the rate of hydrolysis compared to the corresponding phosphate triester.[9] The stability of the P-S bond is a key feature exploited in therapeutic oligonucleotides to confer resistance to nuclease degradation within the body.[2][10]

-

Hazardous Decomposition: When heated to decomposition, this compound is expected to emit toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[11]

-

Incompatible Materials: According to safety data for related compounds, it should be stored separately from strong oxidants and strong bases.[12]

References

- 1. Phosphorothioic acid, O,O,S-trimethyl ester [webbook.nist.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. ICSC 0686 - TRIMETHYL PHOSPHATE [inchem.org]

O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant organophosphorus compound, primarily recognized as a contaminant in certain commercial pesticides. Its toxicological profile is of considerable interest due to its potent effects on biological systems, particularly its pneumotoxicity and immunotoxicity. This technical guide provides an in-depth analysis of the current understanding of OOS-TMP's mechanism of action. The primary cellular targets in the lung are the non-ciliated bronchiolar epithelial cells (Clara cells) and alveolar macrophages. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes, leading to cellular injury, oxidative stress, and inflammation. While direct evidence is still emerging, the downstream effects are likely mediated through key signaling pathways such as NF-κB and MAPK, culminating in apoptosis and tissue damage. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (OOS-TMP) is an organothiophosphate compound that has garnered attention for its toxic effects, distinct from the typical acetylcholinesterase inhibition associated with many organophosphates. It is a known impurity in technical-grade insecticides like malathion. The primary toxicological concerns associated with OOS-TMP are delayed pneumotoxicity and immunomodulatory effects. Understanding the molecular mechanisms underlying these toxicities is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes the available scientific literature to provide a detailed overview of OOS-TMP's mechanism of action.

Core Toxicological Effects

Pneumotoxicity

The lung is a primary target organ for OOS-TMP toxicity. Acute exposure in animal models leads to a delayed-onset respiratory crisis characterized by increased lung weight and extensive damage to the alveolar epithelium[1].

-

Clara Cell Injury: The initial and most severely affected cell type in the lung is the Clara cell, a non-ciliated secretory cell in the bronchioles[2]. OOS-TMP induces ultrastructural changes in Clara cells, including the liberation of secretory granules[1]. Morphologic changes indicative of severe cell injury and necrosis in Clara cells precede damage to other pulmonary parenchymal cells[2]. Following injury, there is a period of agranular Clara cells, often in clusters and showing signs of mitotic division, followed by a significant increase in the number of secretory granules during the recovery phase[1].

-

Alveolar Epithelial Damage: Subsequent to Clara cell injury, damage to type I alveolar epithelial cells occurs, leading to a denuded basal lamina. This is followed by a reparative phase involving the proliferation and hypertrophy of type II alveolar epithelial cells[2].

-

Pulmonary Edema: Endothelial cell injury is also a feature of OOS-TMP-induced lung toxicity, contributing to a significant increase in wet lung weight and percentage of lung water content[2].

Immunotoxicity

OOS-TMP has been shown to have immunosuppressive effects. Studies have demonstrated that it can suppress the generation of both cytotoxic T-lymphocytes and antibody-secreting cells. The primary target of this immunotoxicity appears to be macrophages.

Molecular Mechanism of Action

The precise molecular mechanism of OOS-TMP is not fully elucidated, but evidence points towards a multi-step process involving metabolic activation, direct cellular toxicity, and the induction of inflammatory and apoptotic signaling cascades.

Metabolic Activation

It is hypothesized that OOS-TMP requires metabolic activation to exert its toxic effects. Cytochrome P450 (CYP) enzymes, particularly in the lung, are implicated in this process. While direct quantitative data on OOS-TMP metabolism by specific lung microsomal CYPs is limited, the selective toxicity towards Clara cells, which are rich in CYP enzymes, supports this hypothesis. The metabolism of OOS-TMP may lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. Studies on a related compound, O,S,S-trimethyl phosphorodithioate (OSS-Me), have shown a significant decrease in pulmonary microsomal benzo[a]pyrene hydroxylase activity, suggesting an interaction with the CYP system[3].

Cellular Targets and Downstream Signaling

3.2.1. Clara Cells

The depletion of secretory granules and subsequent necrosis of Clara cells suggest a direct cytotoxic effect of OOS-TMP or its metabolites. This initial damage likely triggers a local inflammatory response.

3.2.2. Alveolar Macrophages

Alveolar macrophages are key players in the pulmonary immune response. While specific studies on OOS-TMP's direct effects on macrophage signaling are scarce, it is plausible that it modulates their function, leading to an altered cytokine profile and contributing to the observed lung inflammation.

3.2.3. Signaling Pathways

Based on the observed cellular responses of inflammation and apoptosis, several key signaling pathways are likely involved in mediating the toxic effects of OOS-TMP.

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is anticipated that cellular stress and damage induced by OOS-TMP would lead to the activation of the IκB kinase (IKK) complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB dimers (p50/p65). In the nucleus, NF-κB would then drive the transcription of pro-inflammatory cytokines and other inflammatory mediators.

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are critical in transducing extracellular stimuli into cellular responses, including inflammation, proliferation, and apoptosis. Oxidative stress and cellular damage are potent activators of the JNK and p38 MAPK pathways, which are often associated with pro-apoptotic signaling.

-

Apoptosis Pathways: Cell death following OOS-TMP exposure is likely to occur via apoptosis. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways could be involved. The intrinsic pathway, triggered by cellular stress, involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. The activation of caspase-3 is a key event leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Quantitative Data

Quantitative data on the effects of this compound is crucial for a precise understanding of its potency and dose-response relationships. The available data from various studies are summarized below.

| Parameter | Species | Dose/Concentration | Effect | Reference |

| LD50 (Oral, 28-day) | Rat | 67 mg/kg | Lethality | [3] |

| Clara Cell Granules | Rat | 25 mg/kg (LD50 of O,S,S-trimethyl phosphorodithioate) | Decrease from 9.55 to near zero by day 3, then increase to 22.45 by day 6 | [1] |

| Lung Weight | Rat | 40 mg/kg | Significant increase at 10, 30, 90 days, 6 months, and 1 year | [4] |

| Pulmonary Hydroxyproline | Rat | 40 mg/kg | Significant increase at 10, 30, 90 days, 6 months, and 1 year | [4] |

| Pulmonary Benzo[a]pyrene Hydroxylase Activity | Rat | 40 mg/kg (OSS-Me) | Decreased to less than 36% of control at 24 hours | [3] |

| Lung Glutathione | Rat | 40 mg/kg (OSS-Me) | Markedly depleted at 72 hours | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are outlines of key methodologies used in the study of OOS-TMP toxicity.

Animal Model of OOS-TMP-Induced Lung Injury

-

Animal Species: Weanling female C57BL/Ka mice or female WAG/Rij rats are commonly used.

-

Compound Administration: OOS-TMP is typically dissolved in a vehicle such as corn oil and administered via intraperitoneal (i.p.) injection or oral gavage.

-

Dosing Regimen: A single dose (e.g., 40 mg/kg for rats) is often used to study acute and long-term effects.

-

Time Points for Analysis: Animals are studied at various intervals post-treatment, ranging from hours (e.g., 6, 12, 24, 72 hours) to months (e.g., 10, 30, 90 days, 6 months, 1 year) to assess the progression of lung injury and repair.

-

Endpoint Analysis:

-

Histopathology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for light and transmission electron microscopy to evaluate morphological changes in Clara cells, alveolar epithelium, and the interstitium.

-

Lung Weight and Water Content: Wet and dry lung weights are measured to assess pulmonary edema.

-

Biochemical Assays: Lung homogenates are used to measure markers of fibrosis (e.g., hydroxyproline content) and enzyme activities.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Procedure: Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a sterile saline solution.

-

Cellular Analysis: The recovered BAL fluid is centrifuged to pellet the cells. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed to assess the inflammatory infiltrate.

-

Biochemical Analysis: The supernatant of the BAL fluid can be analyzed for total protein content (as a marker of alveolar-capillary barrier permeability) and the levels of various cytokines and inflammatory mediators using techniques like ELISA.

Assessment of Macrophage Function (General Protocol)

-

Isolation of Alveolar Macrophages: Alveolar macrophages are typically obtained from BAL fluid.

-

Phagocytosis Assay:

-

Culture isolated macrophages in appropriate media.

-

Expose the cells to fluorescently labeled particles (e.g., zymosan or bacteria).

-

After an incubation period, wash away non-phagocytosed particles.

-

Quantify phagocytosis using fluorescence microscopy or flow cytometry.

-

-

Cytokine Production Assay:

-

Culture isolated macrophages.

-

Treat the cells with OOS-TMP at various concentrations.

-

Collect the cell culture supernatant at different time points.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or multiplex bead assays.

-

Visualization of Pathways and Workflows

Proposed Signaling Pathways in OOS-TMP Toxicity

Caption: Proposed mechanism of OOS-TMP-induced lung injury.

Experimental Workflow for In Vivo Lung Injury Assessment

Caption: Workflow for assessing OOS-TMP-induced lung injury in vivo.

Conclusion and Future Directions

This compound induces significant pneumotoxicity and immunotoxicity, with Clara cells and alveolar macrophages identified as primary targets. The mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes, leading to direct cellular injury, oxidative stress, and the activation of pro-inflammatory and apoptotic signaling pathways. While the general framework of OOS-TMP toxicity is emerging, further research is needed to fill critical knowledge gaps. Specifically, future studies should focus on:

-

Quantitative Toxicology: Determining precise dose-response relationships and IC50 values for OOS-TMP on primary lung cell types.

-

Metabolic Pathways: Identifying the specific CYP isozymes involved in OOS-TMP activation in the lung and characterizing the reactive metabolites formed.

-

Signaling Pathways: Directly investigating the activation state of key signaling proteins in the NF-κB and MAPK pathways in response to OOS-TMP exposure in relevant lung cell models.

-

-Omics Approaches: Utilizing transcriptomics and proteomics to obtain a more comprehensive and unbiased view of the cellular and molecular changes induced by OOS-TMP in the lung.

A more detailed understanding of these aspects will be instrumental in developing strategies to mitigate the toxic effects of OOS-TMP and related compounds.

References

- 1. Ultrastructural changes in rat Clara cells induced by a single dose of O,S,S-trimethyl phosphorodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morphogenesis of this compound-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term morphologic and biochemical changes induced by this compound in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the History, Discovery, and Analysis of Organophosphate Insecticides and Their Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and chemical intricacies of organophosphate insecticides, including a critical examination of their inherent impurities. Detailed experimental protocols for the analysis of these compounds and visualizations of their mechanism of action are provided to support researchers and professionals in the fields of toxicology, environmental science, and drug development.

A Dual-Edged Sword: The History and Discovery of Organophosphate Insecticides

The journey of organophosphate (OP) chemistry is intertwined with both agricultural advancement and the development of chemical warfare agents. The initial discoveries in the 19th century by chemists like Philippe de Clermont, who synthesized tetraethyl pyrophosphate (TEPP), laid the groundwork for future developments. However, it was the pioneering work of the German chemist Gerhard Schrader in the 1930s and 1940s that truly unleashed the potent biological activity of this class of compounds.[1][2]

Initially driven by a desire to combat world hunger through the development of more effective insecticides, Schrader's research at IG Farben led to the synthesis of thousands of organophosphorus compounds.[2][3] This systematic exploration yielded highly effective insecticides such as Bladan , the first fully synthetic contact insecticide based on hexaethyl tetraphosphate, and the widely used parathion (E 605).[3][4]

However, the immense toxicity of these compounds to mammals did not go unnoticed. In 1936, Schrader's team accidentally synthesized Tabun , the first of a new class of chemical warfare agents known as nerve agents.[5][6] This was followed by the discovery of Sarin in 1938, Soman in 1944, and Cyclosarin in 1949.[4] This dual-use nature of organophosphate chemistry highlights the fine line between beneficial agricultural tools and potent weapons. Although stockpiled during World War II, these nerve agents were not deployed on the battlefield.[5]

After the war, the focus shifted back to the agricultural applications of organophosphates, leading to the commercialization of insecticides like parathion and later, malathion.[7] These compounds offered significant advantages over the persistent organochlorine pesticides like DDT.[1]

Table 1: Timeline of Key Discoveries in Organophosphate Chemistry

| Year | Discovery | Key Figure(s) | Significance |

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphate cholinesterase inhibitor. | Philippe de Clermont | Laid the foundation for understanding the biological activity of organophosphates.[1][2] |

| 1936 | Accidental synthesis of Tabun, the first nerve agent. | Gerhard Schrader | Marked the beginning of the development of organophosphate chemical warfare agents.[5][6] |

| 1938 | Discovery of Sarin. | Gerhard Schrader's team | A more potent nerve agent than Tabun.[4] |

| 1944 | Synthesis of parathion (E605). | Gerhard Schrader | A highly effective and widely used insecticide post-World War II.[3] |

| 1944 | Discovery of Soman. | Richard Kuhn | Another potent G-series nerve agent.[6] |

| 1949 | Discovery of Cyclosarin. | Gerhard Schrader's team | A G-series nerve agent with high volatility.[4] |

The Hidden Dangers: Impurities in Organophosphate Insecticides

The manufacturing process of organophosphate insecticides is not always perfect, leading to the formation of impurities that can significantly impact the toxicity and stability of the final product. These impurities can arise from side reactions during synthesis, degradation of the active ingredient over time, or the presence of unreacted starting materials.

One of the most well-documented and toxicologically significant impurities is isomalathion , found in technical-grade malathion. Isomalathion is formed through the thermal isomerization of malathion and is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphates.[8][9] The presence of isomalathion was responsible for a tragic incident in 1976 where hundreds of malaria-control workers in Pakistan were poisoned.[9]

Other notable impurities include:

-

Sulfotep (O,O,O',O'-Tetraethyl dithiopyrophosphate), a common impurity in parathion and chlorpyrifos.[10][11] Sulfotep is itself a potent insecticide and cholinesterase inhibitor.

-

O,S,S-Trimethyl phosphorodithioate and related compounds in parathion, which can potentiate the toxicity of the parent compound.

-

In dichlorvos , impurities can include unreacted starting materials like trichlorfon and byproducts such as O,O-dimethyl 2-chlorovinyl phosphate.[4][12]

-

Diazinon can degrade to form toxic byproducts like diazoxon and various hydroxypyrimidines, especially in the presence of UV light and water.[13][14]

The presence and concentration of these impurities are critical factors in the overall toxicological profile of a commercial organophosphate insecticide formulation.

Table 2: Common Impurities in Selected Organophosphate Insecticides

| Organophosphate Insecticide | Common Impurities | Formation Pathway | Toxicological Significance |

| Malathion | Isomalathion | Thermal isomerization of malathion. | Potent acetylcholinesterase inhibitor, significantly increases the toxicity of the formulation.[9] |

| Parathion | Sulfotep, O,S,S-Trimethyl phosphorodithioate | Synthesis byproduct. | Potent cholinesterase inhibitors, can potentiate the toxicity of parathion. |

| Chlorpyrifos | Sulfotep, 3,5,6-trichloro-2-pyridinol | Synthesis byproducts.[10][11] | Sulfotep is a toxic cholinesterase inhibitor. 3,5,6-trichloro-2-pyridinol is a major metabolite. |

| Dichlorvos | Trichlorfon, O,O-dimethyl 2-chlorovinyl phosphate | Unreacted starting material and synthesis byproduct.[4][12] | Trichlorfon is also an organophosphate insecticide. |

| Diazinon | Diazoxon, 2-isopropyl-6-methyl-4-pyrimidinol | Oxidation and hydrolysis of diazinon.[13] | Diazoxon is a more potent acetylcholinesterase inhibitor than diazinon. |

Unmasking the Components: Experimental Protocols for Analysis

The accurate identification and quantification of organophosphate insecticides and their impurities are crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary analytical techniques employed for this purpose. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[9][10] A general protocol for the extraction of organophosphates and their impurities from a technical-grade material is provided below.

Protocol: QuEChERS Extraction for Technical-Grade Organophosphate Analysis

-

Sample Weighing: Accurately weigh approximately 1-2 grams of the homogenized technical-grade organophosphate material into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Internal Standard Spiking: Add an appropriate internal standard solution to the sample.

-

Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing.

-

Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific method and matrix.

-

Vortexing and Centrifugation: Immediately vortex the tube for 1 minute to prevent the agglomeration of salts. Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).

-

Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

-

Final Extract: The resulting supernatant is the cleaned extract, ready for GC-MS/MS or LC-MS/MS analysis.

Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile organophosphates and their impurities. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

Table 3: Representative GC-MS/MS Parameters for Organophosphate Impurity Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor Ion (m/z) |

| Malathion | 330 |

| Isomalathion | 330 |

| Chlorpyrifos | 350 |

| Sulfotep | 322 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is particularly useful for the analysis of more polar and thermally labile organophosphates and their metabolites that are not amenable to GC analysis.

Table 4: Representative LC-MS/MS Parameters for Organophosphate Impurity Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor Ion (m/z) |

| Diazinon | 305 |

| Diazoxon | 289 |

| Dichlorvos | 221 |

Mechanism of Action: Disruption of Cholinergic Signaling

The primary mechanism of toxicity for organophosphate insecticides is the irreversible inhibition of the enzyme acetylcholinesterase (AChE) .[15] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, organophosphates cause an accumulation of ACh in the synapse, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of both nicotinic and muscarinic acetylcholine receptors is responsible for the wide range of toxic effects observed in organophosphate poisoning.[6][16]

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the postsynaptic membrane and the generation of an action potential in neurons or muscle contraction in muscle cells.[17] The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades.[5]

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response to acetylcholine. There are five subtypes (M1-M5) which couple to different G-proteins and activate distinct downstream signaling pathways.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[18][19]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18][19]

The activation of these pathways leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. The sustained activation of these pathways due to AChE inhibition contributes significantly to the toxic effects of organophosphates.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled).

Conclusion

The discovery of organophosphate insecticides represents a significant milestone in agricultural chemistry, providing powerful tools for pest control. However, their history is also a cautionary tale of the potential for dual-use technologies and the importance of understanding the full toxicological profile of chemical compounds, including their impurities. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry, analysis, and mechanism of action of organophosphates is essential for developing safer alternatives, mitigating environmental contamination, and designing effective treatments for poisoning. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for these ongoing efforts.

References

- 1. Muscarinic Cholinoreceptors in Skeletal Muscle: Localization and Functional Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Cholinergic modulation of hippocampal calcium activity across the sleep-wake cycle | eLife [elifesciences.org]

- 4. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Activation of MAP kinase by muscarinic cholinergic receptors induces cell proliferation and protein synthesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. 084. Dichlorvos (FAO/PL:1967/M/11/1) [inchem.org]

- 13. brieflands.com [brieflands.com]

- 14. Degradation and by-product formation of diazinon in water during UV and UV/H(2)O(2) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 183. Diazinon (AGP:1970/M/12/1) [inchem.org]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Sudomotor - Wikipedia [en.wikipedia.org]

The In Vivo Metabolic Journey of O,O,S-Trimethyl Phosphorothioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the in vivo metabolism of OOS-TMP, drawing upon available scientific literature. While direct quantitative in vivo data for OOS-TMP is limited, this guide synthesizes findings from closely related compounds and in vitro studies to present a cohesive picture of its absorption, distribution, metabolism, and excretion (ADME). This document details plausible metabolic pathways, outlines relevant experimental protocols, and presents key data in a structured format to support further research and drug development efforts.

Introduction

This compound is a member of the organophosphate family, some of which are used as pesticides and others of which are impurities in commercial pesticide formulations. The toxicity of OOS-TMP, particularly its pneumotoxicity, necessitates a thorough understanding of its behavior within a biological system. This guide focuses on the in vivo metabolic processes that govern the biotransformation and elimination of OOS-TMP, providing a foundational resource for researchers in toxicology, pharmacology, and drug development.

Absorption and Distribution

Metabolism: The Central Role of Cytochrome P450

The biotransformation of OOS-TMP is primarily a detoxification process, with the liver playing a central role. The key metabolic pathway is oxidative desulfuration, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system.

A pivotal study on the closely related compound, O,S,S-trimethyl phosphorodithioate (OSSMe), in rat liver and lung microsomes provides strong evidence for this pathway. This study demonstrated that the metabolism of OSSMe is NADPH-dependent and, at least in part, cytochrome P-450-dependent, leading to the formation of O,S-dimethyl phosphorothioate (OSMeO-). Given the structural similarity, a parallel pathway is proposed for OOS-TMP.

Proposed Metabolic Pathway of this compound:

Figure 1: Proposed metabolic pathway of this compound.

The primary metabolic steps are:

-

Oxidative Desulfuration: The thiono sulfur (P=S) is replaced by an oxygen atom to form the corresponding oxon metabolite, O,O,O-trimethyl phosphate. This reaction is a bioactivation step, as the oxon is often a more potent inhibitor of acetylcholinesterase.

-

O-demethylation: Cleavage of one of the methoxy groups, potentially mediated by CYP450 enzymes or glutathione S-transferases (GSTs), would lead to the formation of O,S-dimethyl phosphorothioate.

Excretion

The metabolites of OOS-TMP, being more polar than the parent compound, are more readily excreted from the body. While a specific excretion balance study for OOS-TMP is not available, data from other organophosphates indicate that urine is the primary route of elimination for the water-soluble metabolites. Fecal excretion may play a minor role.

Quantitative Data

Direct quantitative in vivo data for this compound is not extensively reported in the literature. The following table summarizes kinetic data from an in vitro study on the related compound, O,S,S-trimethyl phosphorodithioate, which provides an indication of the metabolic capacity of different tissues.

Table 1: In Vitro Metabolic Kinetics of O,S,S-trimethyl phosphorodithioate in Rat Microsomes

| Tissue Microsomes | Km (mM) |

| Lung | 0.30 ± 0.07 |

| Liver | 4.63 ± 2.42 |

Data from a study on O,S,S-trimethyl phosphorodithioate, a structurally similar compound.

This data suggests that the lung has a higher affinity (lower Km) for metabolizing this class of compounds compared to the liver, although the overall metabolic capacity of the liver is likely greater due to its size.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the in vivo metabolic fate of OOS-TMP, based on established practices for similar compounds.

In Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of OOS-TMP in rats.

Workflow:

Figure 2: Workflow for an in vivo metabolism study of OOS-TMP.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed in individual metabolism cages to allow for separate collection of urine and feces.

-

Dosing: A single oral dose of radiolabeled ([14C] or [3H]) OOS-TMP is administered by gavage. The use of a radiolabeled compound allows for a complete mass balance assessment.

-

Sample Collection:

-

Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

Blood: Serial blood samples are collected from the tail vein at various time points to determine the pharmacokinetic profile.

-

-

Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (liver, kidneys, lung, brain, fat, etc.) are collected.

-

Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

-

Metabolite Profiling: Samples are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

In Vitro Metabolism with Liver Microsomes

Objective: To investigate the in vitro metabolism of OOS-TMP and identify the role of CYP450 enzymes.

Protocol:

-

Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats by differential centrifugation.

-

Incubation: OOS-TMP is incubated with liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

CYP450 Inhibition (Optional): To identify specific CYP450 isozymes involved, incubations can be performed in the presence of selective chemical inhibitors or using recombinant CYP450 enzymes.

-

Sample Analysis: The reaction is quenched with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of metabolites.

Conclusion

The in vivo metabolic fate of this compound is characterized by absorption, distribution to key metabolic organs like the liver and lungs, and subsequent biotransformation primarily through cytochrome P450-mediated oxidative desulfuration and O-demethylation. The resulting polar metabolites are then predominantly excreted in the urine. While a complete quantitative in vivo dataset for OOS-TMP is lacking, the information synthesized in this guide from related compounds and in vitro systems provides a robust framework for understanding its metabolic journey. Further research, particularly comprehensive in vivo studies utilizing radiolabeled compounds, is necessary to definitively quantify the absorption, distribution, and excretion of OOS-TMP and its metabolites. This knowledge is paramount for accurate risk assessment and the development of potential therapeutic interventions.

An In-Depth Technical Guide to O,O,S-Trimethyl Phosphorothioate: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate is an organophosphorus compound with significant relevance in toxicological research and as an impurity in certain commercial pesticides. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and biological interactions. Key aspects covered include its synthesis, physical and chemical properties, spectral data, and toxicological profile, with a focus on its mechanisms of action, including metabolic activation and target organ toxicity. This document is intended to serve as a detailed resource for professionals engaged in research and development in toxicology, pharmacology, and medicinal chemistry.

Chemical Structure and Identification

This compound is a chiral organophosphorus compound containing a central phosphorus atom bonded to two methoxy groups, a methylthio group, and a doubly bonded oxygen atom.

| Identifier | Value |

| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane[1] |

| CAS Number | 152-20-5[1][2] |

| Molecular Formula | C₃H₉O₃PS[1][2] |

| Molecular Weight | 156.14 g/mol [1][2] |

| SMILES | COP(=O)(OC)SC[1] |

| InChI | InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3[1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table of Physical and Chemical Properties [1][2]

| Property | Value |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 156.00100232 |

| Monoisotopic Mass | 156.00100232 |

| Topological Polar Surface Area | 60.8 Ų |

| Heavy Atom Count | 8 |

| Complexity | 96.7 |

Reactivity

Hydrolysis

Oxidation

The sulfur atom in the phosphorothioate moiety is susceptible to oxidation. In the context of phosphorothioate-modified oligonucleotides, oxidation can lead to the formation of the corresponding phosphodiester, a process that can be induced by oxidizing agents.[6][7] For this compound, oxidation would likely convert the P-S-C linkage to a P-O-C linkage, though specific studies on this reaction for the isolated molecule are not extensively documented.

Thermolysis

When heated to decomposition, this compound emits toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[2] This thermal instability is a critical safety consideration in its handling and storage.

Nucleophilic Reactions

The phosphorothioate group can act as a nucleophile, reacting with various electrophilic reagents. This reactivity is exploited in the functionalization of phosphorothioate-containing oligonucleotides.[8][9][10] The sulfur atom is the primary site of nucleophilic attack.

Synthesis

Caption: General synthetic pathway for this compound.

General Experimental Considerations:

-

Reaction Conditions: The sulfurization step is typically carried out in an inert solvent. The subsequent alkylation is a nucleophilic substitution reaction and conditions should be chosen to favor S-alkylation over O-alkylation.

-

Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials, by-products, and any O-alkylated isomers.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table of Spectral Data

| Technique | Key Features | Reference |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| ³¹P NMR | Data not explicitly detailed in search results. | |

| Mass Spectrometry (GC-MS) | Available on PubChem.[1] | --INVALID-LINK-- |

Experimental Protocol for Mass Spectrometry Analysis (General for Phosphorothioates):

A common method for the analysis of phosphorothioate oligonucleotides, which can be adapted for smaller molecules, involves liquid chromatography coupled with mass spectrometry (LC-MS).[6][11][12][13][14][15]

-

Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile and water with a volatile salt like ammonium acetate, to a concentration appropriate for the instrument's sensitivity.[11]

-

Chromatographic Separation: Employ a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate the analyte from any impurities.[11]

-

Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. The mass analyzer, such as a quadrupole-time-of-flight (Q-TOF) instrument, can be used to obtain high-resolution mass spectra.[12]

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can be analyzed to confirm the structure.

Toxicology and Mechanism of Action

This compound is known for its toxic effects, particularly pneumotoxicity and delayed toxicity.

Pneumotoxicity

This compound induces lung injury in animal models.[11][16] The primary target cells in the lungs are the Clara cells and type II alveolar epithelial cells.[16] A single sublethal dose can lead to long-term structural and biochemical changes in the lungs, including hypertrophy and hyperplasia of type II alveolar epithelial cells and increased collagen deposition.[11]

Delayed Toxicity

This compound exhibits delayed toxicity in rats, with a delayed LD50 of 15-20 mg/kg.[17] The toxic effects are associated with a continual loss of body weight.[17] It is important to note that the delayed toxicity observed in rats is distinct from the delayed neurotoxicity seen in hens with some other organophosphorus compounds.[17]

Mechanism of Action

The toxicity of this compound is linked to its metabolic activation by cytochrome P450 (P450) enzymes.[1] The P450 system metabolizes phosphorothioates through desulfuration, which can lead to the formation of a more potent toxic metabolite.[18]

The non-toxic isomer, O,O,O-trimethyl phosphorothioate, can protect against the pneumotoxicity of this compound.[1] This protective effect is attributed to its ability to decrease pulmonary P450 levels and inhibit P450-mediated monooxygenases, thereby reducing the metabolic activation of the toxic isomer.[1]

Caption: Proposed mechanism of toxicity and protection.

Cholinesterase Inhibition

While many organophosphorus compounds are potent inhibitors of acetylcholinesterase, studies on a series of O,O,S-trialkyl phosphorothioates suggest that their intoxication involves both cholinergic and noncholinergic mechanisms.[8]

Conclusion

This compound is a compound of significant interest due to its toxicological properties. Its chemical structure, characterized by the P=O and P-S-C bonds, dictates its reactivity, including its susceptibility to oxidation and its role as a nucleophile. The toxicity of this compound is primarily driven by metabolic activation via cytochrome P450 enzymes, leading to pneumotoxicity and delayed toxicity. Understanding the structure-activity relationships and mechanisms of toxicity of this compound is crucial for risk assessment and the development of potential therapeutic interventions for organophosphate poisoning. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. This compound | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleophilic Reactions of Phosphorothioate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic Reactions of Phosphorothioate Oligonucleotides | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. mdpi.com [mdpi.com]

- 18. This compound | 152-20-5 [chemicalbook.com]

Environmental Degradation of O,O,S-Trimethyl Phosphorothioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound that can be found as an impurity in some commercial pesticides. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation pathways of OOS-TMP, including hydrolysis, photolysis, and microbial degradation. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways and experimental workflows.

Core Degradation Pathways

The environmental degradation of this compound primarily proceeds through three main pathways: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, light intensity, and microbial populations.

Hydrolysis: This is a chemical process in which water reacts with OOS-TMP, leading to the cleavage of its ester bonds. The rate of hydrolysis is significantly dependent on pH, with faster degradation typically observed under alkaline conditions.

Photolysis: OOS-TMP can be degraded by sunlight, a process known as photolysis or photodegradation. This process involves the absorption of light energy, which leads to the breaking of chemical bonds within the molecule. The efficiency of photolysis is influenced by factors such as the intensity and wavelength of light.

Microbial Degradation: Microorganisms in the soil and water can utilize OOS-TMP as a source of nutrients, breaking it down into simpler, less toxic compounds. This is a key pathway for the natural attenuation of OOS-TMP in the environment. The rate of microbial degradation depends on the types and abundance of microorganisms present, as well as environmental conditions like temperature, moisture, and nutrient availability.

Quantitative Degradation Data

While specific quantitative data for the environmental degradation of this compound is limited in publicly available literature, the following table summarizes typical data that would be collected in environmental fate studies, based on the degradation of similar organophosphate compounds.

| Degradation Pathway | Parameter | Value | Conditions | Reference |

| Hydrolysis | Half-life (t½) | [Data not available] | pH 5, 7, 9; 25°C | - |

| Rate Constant (k) | [Data not available] | pH 7, 25°C | - | |

| Photolysis | Half-life (t½) | [Data not available] | Continuous irradiation | - |

| Quantum Yield (Φ) | [Data not available] | In water | - | |

| Microbial Degradation | Half-life (t½) - Soil | [Data not available] | Aerobic; 25°C | - |

| Half-life (t½) - Water | [Data not available] | Aerobic; 25°C | - |

Note: This table is a template. Specific values for this compound need to be determined through experimental studies.

Degradation Products

The degradation of this compound is expected to yield several transformation products. The primary initial step in both hydrolysis and microbial degradation is likely the cleavage of the P-S or P-O bonds.

Expected Primary Degradation Products:

-

O,O-Dimethyl phosphorothioic acid: Formed by the cleavage of the S-CH3 bond.

-

O,S-Dimethyl phosphorothioic acid: Formed by the cleavage of an O-CH3 bond.

-

Methanol: Released upon cleavage of the methoxy groups.

-

Methanethiol: Released upon cleavage of the methylthio group.

Further degradation of these primary products would lead to the formation of phosphoric acid, sulfate, and carbon dioxide.

Experimental Protocols

Standardized guidelines from organizations like the Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) are typically followed for studying the environmental fate of chemicals.[1][2][3][4]

Hydrolysis Study (Adapted from OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

-

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Constant temperature incubator/water bath (e.g., 25°C and 50°C).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification of the parent compound and degradation products.

-

-

Procedure:

-

Prepare sterile solutions of OOS-TMP in each buffer at a known concentration.

-

Incubate the solutions in the dark at a constant temperature.

-

At specified time intervals, withdraw aliquots from each solution.

-

Analyze the aliquots to determine the concentration of remaining OOS-TMP and the formation of any degradation products.

-

Continue sampling until at least 50% degradation has occurred or for a maximum of 30 days.

-

-

Data Analysis:

-

Plot the concentration of OOS-TMP versus time for each pH and temperature.

-

Determine the hydrolysis rate constant (k) and the half-life (t½) for each condition, typically assuming pseudo-first-order kinetics.

-

Aqueous Photolysis Study (Adapted from OECD Guideline 316)

-

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.

-

Materials:

-

This compound

-

Purified, sterile water (e.g., buffered at pH 7).

-

A photolysis reactor with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples kept in the dark at the same temperature.

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

Prepare an aqueous solution of OOS-TMP.

-

Place the solution in the photolysis reactor and expose it to the light source.

-

Simultaneously, incubate control samples in the dark.

-

At various time points, collect samples from both the irradiated and dark control solutions.

-

Analyze the samples to measure the concentration of OOS-TMP.

-

-

Data Analysis:

-

Calculate the rate of photodegradation by subtracting the rate of degradation in the dark (hydrolysis) from the total rate of degradation in the light.

-

Determine the photolysis half-life and, if possible, the quantum yield.

-

Aerobic Soil Biodegradation Study (Adapted from OECD Guideline 307)

-

Objective: To determine the rate and route of aerobic biodegradation of this compound in soil.

-

Materials:

-

Radiolabeled (e.g., ¹⁴C) this compound to trace its fate.

-

Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

-

Incubation vessels that allow for aeration and trapping of volatile products (e.g., ¹⁴CO₂).

-

Analytical instruments for quantifying the parent compound, metabolites, and ¹⁴CO₂ (e.g., LSC, HPLC-radiodetector, LC-MS).

-

-

Procedure:

-

Treat the soil with a known concentration of radiolabeled OOS-TMP.

-

Adjust the soil moisture to an optimal level (e.g., 40-60% of water holding capacity).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) with a continuous flow of air.

-

Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

-

At regular intervals, sacrifice replicate soil samples and extract the residues.

-

Analyze the extracts to determine the concentrations of the parent compound and its degradation products.

-

Quantify the amount of non-extractable (bound) residues and the evolved ¹⁴CO₂.

-

-

Data Analysis:

-

Determine the dissipation half-life (DT50) of OOS-TMP in the soil.

-

Identify the major degradation products and quantify their formation and decline over time.

-

Calculate the extent of mineralization to ¹⁴CO₂.

-

Visualizations

Logical Flow of Environmental Degradation Pathways

Caption: Environmental degradation pathways of this compound.

Experimental Workflow for a Soil Biodegradation Study

Caption: Workflow for an aerobic soil biodegradation study.

Conclusion

References

O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Role as a Contaminant in Pesticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant contaminant found in technical grade organophosphate pesticides, such as malathion and acephate. Its presence is of considerable concern due to its potential to increase the toxicity of the final pesticide formulation. This technical guide provides a comprehensive overview of OOS-TMP, including its chemical properties, formation as a contaminant, analytical detection methods, and toxicological effects. Detailed experimental protocols for toxicity assessment and diagrams illustrating its formation and toxicological pathways are presented to support research and development in this critical area of agrochemical safety.

Introduction

This compound (CAS No. 152-20-5) is an organophosphorus compound that is not intended as an active ingredient in pesticides but is often present as an impurity.[1][2] It can arise during the manufacturing process of certain organophosphate insecticides or as a degradation product during storage.[3][4] The presence of OOS-TMP is significant as it has been shown to potentiate the toxicity of the active pesticide ingredient.[2] For instance, in the case of acephate, OOS-TMP has been observed to slightly potentiate its toxicity to mice.[2] This guide aims to provide a detailed technical resource on OOS-TMP for professionals involved in pesticide research, development, and safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane | [5] |

| CAS Number | 152-20-5 | [1][5][6] |

| Molecular Formula | C3H9O3PS | [1][5][7] |

| Molecular Weight | 156.14 g/mol | [1][5] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not available | [6] |

| Melting Point | Not available | [6] |

| Density | Not available | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.750 (Crippen Method) | [8] |

Formation as a Contaminant in Technical Grade Pesticides

This compound is primarily formed as a byproduct during the synthesis of organophosphate pesticides like malathion. The synthesis of malathion involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate.[5] Impurities can arise from side reactions or the presence of unreacted starting materials and intermediates. The formation of OOS-TMP can occur through isomerization of its corresponding thiono isomer, O,O,O-trimethyl phosphorothioate, which is also a potential impurity.

Caption: Formation pathways of this compound as a contaminant.

Analytical Detection Methods

The detection and quantification of OOS-TMP in technical grade pesticides are crucial for quality control and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of OOS-TMP in a pesticide matrix.

4.1.1. Sample Preparation

-

Extraction: Accurately weigh a known amount of the technical grade pesticide. Dissolve the sample in a suitable organic solvent (e.g., acetone or acetonitrile).

-

Dilution: Dilute the sample to a concentration within the calibrated range of the instrument.

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

4.1.2. GC-MS Instrumentation and Conditions

A typical GC-MS setup for OOS-TMP analysis is outlined in Table 2.

Table 2: Example GC-MS Parameters for OOS-TMP Analysis

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Temperature Program | Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Target Ions (m/z) | 125, 140, 110 |

4.1.3. Data Analysis

Quantification is achieved by comparing the peak area of OOS-TMP in the sample to a calibration curve generated from certified reference standards.

Caption: General workflow for the analytical detection of OOS-TMP.

Toxicology

OOS-TMP exhibits a range of toxicological effects, with the pulmonary and immune systems being primary targets.

Pulmonary Toxicity

Studies in animal models have demonstrated that OOS-TMP is a potent pneumotoxin.[1] It induces selective injury to the lung, particularly targeting Clara cells in the bronchiolar epithelium.[1] This initial damage is followed by injury to the pulmonary parenchyma, including endothelial and type I alveolar epithelial cells.[1]

Experimental Protocol: Assessment of Pulmonary Toxicity in Mice

-

Animals: Use female C57BL/Ka mice (weanling).

-

Test Substance Preparation: Dissolve OOS-TMP in a suitable vehicle such as corn oil.

-

Administration: Administer OOS-TMP via intraperitoneal injection at various doses.

-

Time Points: Euthanize animals at different time points post-administration (e.g., 6, 12, 24, 48, 72, and 168 hours).

-

Endpoints:

-

Lung Histopathology: Collect lung tissues and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin). Process tissues for light microscopy (H&E staining) and transmission electron microscopy to assess morphological changes in Clara cells, type I and II alveolar epithelial cells, and the endothelium.

-

Lung Weight and Water Content: Measure wet and dry lung weights to assess edema.

-

Biochemical Markers: Analyze lung homogenates for markers of lung injury, such as hydroxyproline content for fibrosis.[9]

-

Immunotoxicity

OOS-TMP has been shown to be an immunosuppressive agent.[2] Acute treatment can lead to a marked suppression of both cellular and humoral immune responses. Studies have indicated that macrophages are a primary target of OOS-TMP-induced immunosuppression.[3]

Experimental Protocol: Assessment of Immunotoxicity in Mice

-

Animals: Use female C57B1/6 mice.

-

Test Substance Administration: Administer OOS-TMP (e.g., 0.5 mg/kg/day or 5.0 mg/kg/day) for a specified period (e.g., 14 days).

-

Immune Function Assays:

-

Humoral Immunity: Immunize mice with sheep red blood cells (SRBC) and measure the antibody-secreting cell response using a plaque-forming cell (PFC) assay.

-

Cell-Mediated Immunity: Assess the cytotoxic T-lymphocyte (CTL) response to alloantigens.

-

Lymphocyte Proliferation: Measure the proliferative response of splenocytes to mitogens such as concanavalin A (Con A) and lipopolysaccharide (LPS).

-

Cytokine Production: Quantify the production of key cytokines like Interleukin-2 (IL-2) from stimulated splenocytes using ELISA.

-

Mechanisms of Toxicity

The toxic effects of OOS-TMP are mediated through several mechanisms, including acetylcholinesterase inhibition, effects on cytochrome P450 enzymes, and induction of oxidative stress.

Acetylcholinesterase Inhibition

Like many organophosphates, OOS-TMP can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in cholinergic toxicity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase enzyme (from electric eel or human recombinant)

-

OOS-TMP test solutions at various concentrations

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.

-

Add the OOS-TMP test solutions or a control solvent.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of OOS-TMP and determine the IC50 value.

Caption: Signaling pathway of acetylcholinesterase inhibition by OOS-TMP.

Effects on Cytochrome P450 Enzymes

Phosphorothioate-containing compounds have been shown to inhibit various cytochrome P450 (CYP) enzymes in vitro.[10] This can alter the metabolism of other xenobiotics and endogenous compounds.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

-

System: Use human liver microsomes (HLMs) as a source of CYP enzymes.

-